1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine
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Overview
Description
1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 3-methylphenylmethyl group.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2-chlorophenyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates the activity of these neurotransmitters, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-chlorophenyl)piperazine: This compound lacks the 3-methylphenylmethyl group and has different pharmacological properties.
1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine: This compound has a similar structure but with the chlorine atom in a different position, leading to variations in its chemical and biological activities.
1-(2-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine: This compound has the methyl group in a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-5-4-6-16(13-15)14-20-9-11-21(12-10-20)18-8-3-2-7-17(18)19/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEIXXMMRNBQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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